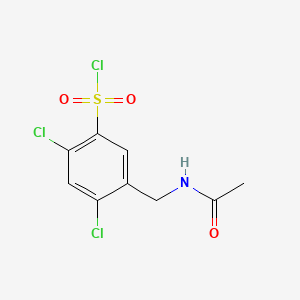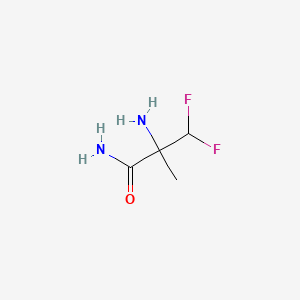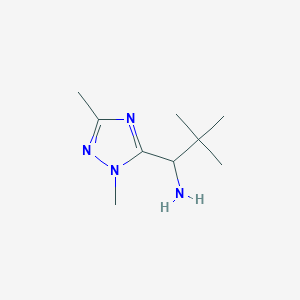
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2,2-dimethylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2,2-dimethylpropan-1-amine is a compound that belongs to the class of 1,2,4-triazoles. This class of compounds is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Métodos De Preparación
The synthesis of 1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2,2-dimethylpropan-1-amine can be achieved through a multi-step process. One common method involves the coupling of amidines with carboxylic acids, followed by cyclization with hydrazines . This approach is advantageous due to its high yield and efficiency. Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure consistency and purity of the final product .
Análisis De Reacciones Químicas
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for the development of new drugs with potential anticancer, antifungal, and antiviral activities . In biology, it serves as a tool for studying enzyme inhibition and protein interactions . In the industrial sector, it is utilized in the synthesis of advanced materials with unique properties .
Mecanismo De Acción
The mechanism of action of 1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity . The pathways involved in its mechanism of action are often related to its ability to interfere with key biological processes, such as cell signaling and metabolism .
Comparación Con Compuestos Similares
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2,2-dimethylpropan-1-amine can be compared with other similar compounds, such as 1,3,5-trisubstituted 1,2,4-triazoles . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications .
Propiedades
Fórmula molecular |
C9H18N4 |
|---|---|
Peso molecular |
182.27 g/mol |
Nombre IUPAC |
1-(2,5-dimethyl-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C9H18N4/c1-6-11-8(13(5)12-6)7(10)9(2,3)4/h7H,10H2,1-5H3 |
Clave InChI |
OLLWESKAMYXXSV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=N1)C(C(C)(C)C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(Pyridazin-3-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B13486005.png)

![(4~{Z})-6,7-bis(chloranyl)-4-[[(4-methylphenyl)amino]methylidene]-8-oxidanyl-1,2-dihydrodibenzofuran-3-one](/img/structure/B13486016.png)

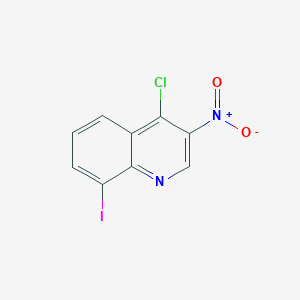

![methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B13486041.png)
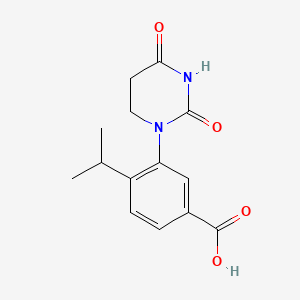
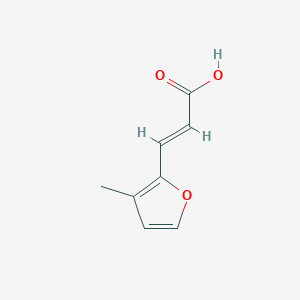
![4-(5-Methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13486069.png)
